

Calpeptin: A Technical Guide to its Discovery, Synthesis, and Application

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Compound of Interest

Compound Name: Calpeptin

Cat. No.: B1683957

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Abstract

This technical guide provides a comprehensive overview of **Calpeptin**, a potent, cell-permeable inhibitor of calpain and certain cathepsins. It details the discovery and synthetic rationale of this dipeptide aldehyde, presents its key inhibitory and biological activity data in tabular format, and outlines experimental protocols for its use in cellular assays. Furthermore, this guide illustrates the signaling pathways influenced by **Calpeptin**'s inhibitory action through detailed diagrams, offering a valuable resource for researchers investigating cellular processes regulated by these proteases.

Discovery and Rationale

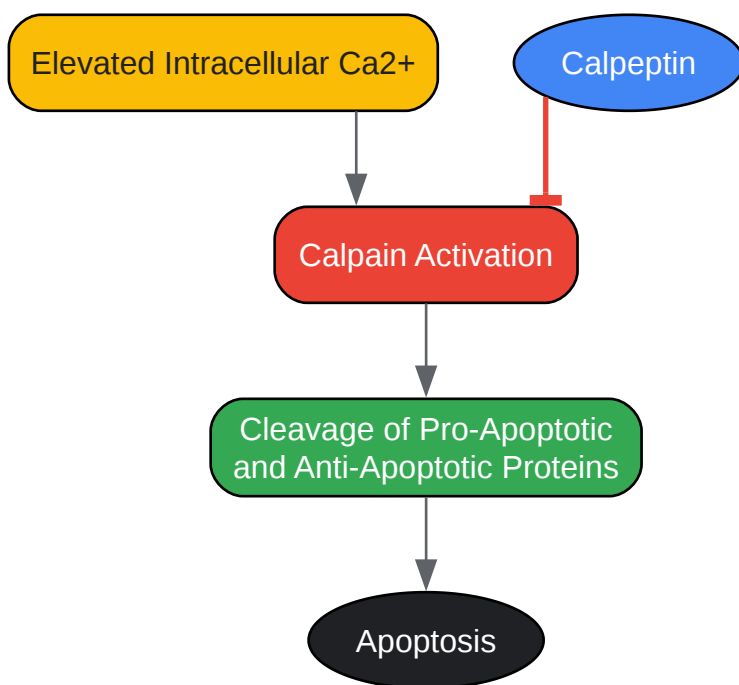
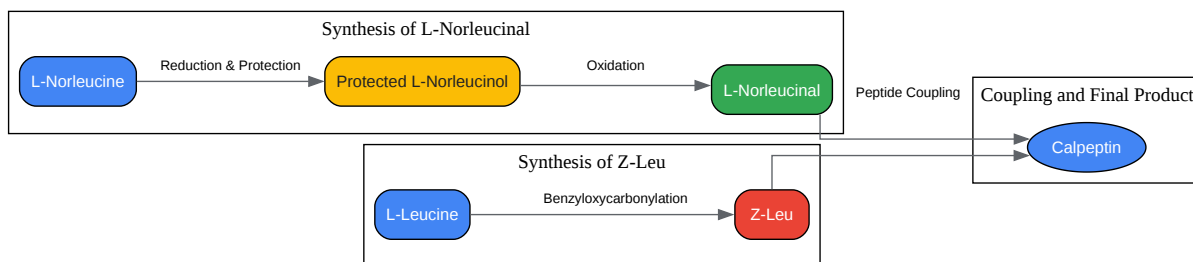
Calpeptin, chemically known as N-Benzylloxycarbonyl-L-leucyl-L-norleucinal (Z-Leu-nLeu-H), was first described by Tsujinaka and colleagues in 1988 as a novel synthetic inhibitor of calpain.^[1] The primary motivation for its development was to create a calpain inhibitor with enhanced cell permeability compared to existing peptide-based inhibitors.

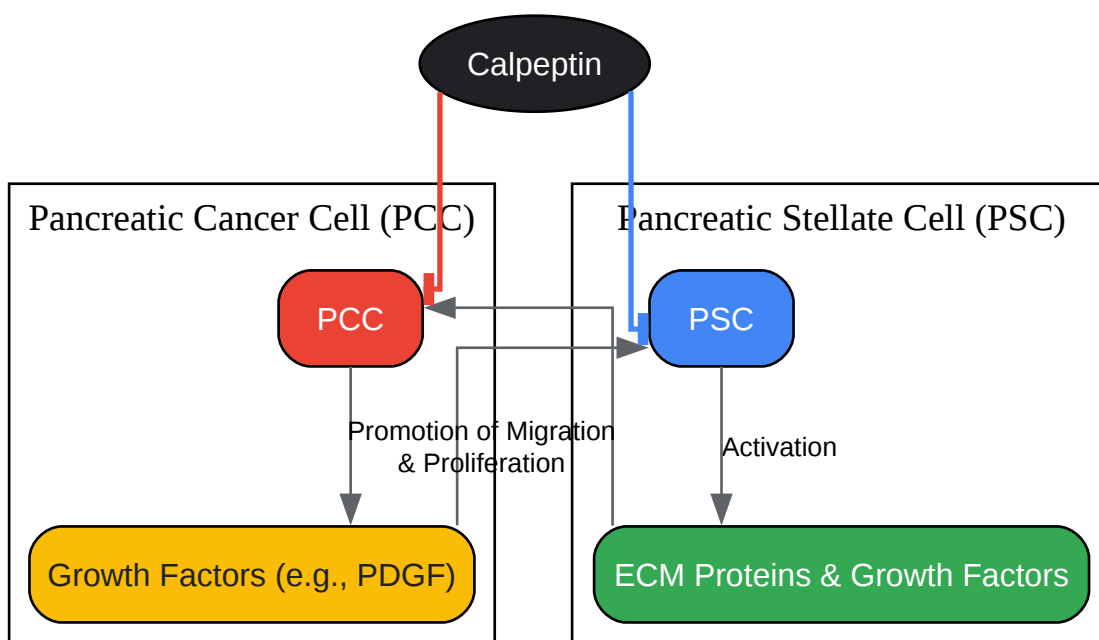
The design of **Calpeptin** originated from the modification of the N-terminus of Leu-norleucinal. The introduction of a benzyloxycarbonyl (Z) group was a key chemical modification aimed at increasing the lipophilicity of the molecule, thereby facilitating its passage across the cell membrane.^[1] This strategic design proved successful, resulting in a potent, cell-penetrative calpain inhibitor that has since become a valuable tool in cell biology and drug discovery.

Chemical Synthesis

While the seminal 1988 publication by Tsujinaka et al. outlines the synthesis of **Calpeptin**, the detailed experimental protocol is not readily available in the public domain.^[1] However, based on established methods for the synthesis of peptide aldehydes, a plausible synthetic route can be proposed. The synthesis of **Calpeptin** (Z-Leu-nLeu-H) would likely involve the coupling of N-benzyloxycarbonyl-L-leucine (Z-Leu) to L-norleucinal. The L-norleucinal itself can be synthesized from L-norleucine, for example, by reduction of a corresponding activated carboxyl group (like a Weinreb amide) or by controlled oxidation of the corresponding amino alcohol.

Below is a generalized workflow representing a potential synthetic approach.





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References

- 1. Synthesis of a new cell penetrating calpain inhibitor (calpeptin) - PubMed [pubmed.ncbi.nlm.nih.gov]
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